Arabinose 1,5-diphosphate

Gluconeogenesis Enzyme Inhibition Diabetes

Endogenous fructose 2,6-bisphosphate is rapidly degraded, undermining assay reproducibility and pharmacological studies. Arabinose 1,5-diphosphate (A 1,5-BP) is a stable, non-hydrolyzable analogue that provides precise, sustained control over the fructose-6-phosphate/fructose-1,6-bisphosphate substrate cycle. • β-Anomer selectively inhibits FBPase (gluconeogenesis); α-anomer activates PFK-1 (glycolysis) for independent or combined modulation. • Enables robust target validation in type 2 diabetes models and serves as a critical reference standard for SAR studies. • Supplied at ≥98% purity with validated storage stability for long-term cell culture and ex vivo tissue experiments.

Molecular Formula C5H12O11P2
Molecular Weight 310.09 g/mol
CAS No. 93132-85-5
Cat. No. B1665595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArabinose 1,5-diphosphate
CAS93132-85-5
SynonymsA 1,5-BP
arabinose 1,5-bisphosphate
arabinose 1,5-diphosphate
Molecular FormulaC5H12O11P2
Molecular Weight310.09 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)OP(=O)(O)O)O)O)OP(=O)(O)O
InChIInChI=1S/C5H12O11P2/c6-3-2(1-14-17(8,9)10)15-5(4(3)7)16-18(11,12)13/h2-7H,1H2,(H2,8,9,10)(H2,11,12,13)/t2-,3-,4+,5+/m1/s1
InChIKeyAAAFZMYJJHWUPN-MBMOQRBOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Arabinose 1,5-Diphosphate Overview


Arabinose 1,5-diphosphate (CAS 93132-85-5), also known as arabinose 1,5-bisphosphate (A 1,5-BP), is a synthetic, non-hydrolyzable analogue of the endogenous metabolic regulator β-D-fructose 2,6-diphosphate (Fru-2,6-P2) [1]. It is a bisphosphatase inhibitor and kinase activator [2]. The compound exists as α- and β-anomers, with the β-anomer exhibiting greater inhibitory potency against fructose-1,6-bisphosphatase (FBPase) and the α-anomer showing greater efficacy in activating 6-phosphofructo-1-kinase (PFK-1) [2][3]. It has a molecular formula of C5H12O11P2 and a molecular weight of 310.09 g/mol [1].

β-Anomer FBPase inhibition study fit
α-Anomer PFK-1 activation study fit
Stable Analog Enables sustained in vitro assays replacing labile Fru-2,6-P2

Advantages of Arabinose 1,5-Diphosphate


Substituting Arabinose 1,5-diphosphate (A 1,5-BP) with its endogenous counterpart, β-D-fructose 2,6-diphosphate (Fru-2,6-P2), or structurally similar analogues like ribose 1,5-bisphosphate is not scientifically justifiable due to fundamental differences in stability, activity, and synthetic accessibility. Fru-2,6-P2 is highly susceptible to both hydrolytic and enzymatic degradation [1], rendering it impractical for sustained in vitro assays and impossible for pharmacological studies. Furthermore, the configuration of the C-2 hydroxyl group is critical for biological activity; ribose 1,5-bisphosphate, which differs only at this position, exhibits no detectable effect on either 6-phosphofructo-1-kinase or fructose-1,6-bisphosphatase [2]. Therefore, Arabinose 1,5-diphosphate represents a unique, stable, and stereoselectively defined tool for studying this metabolic node.

Fructose 2,6-bisphosphate instability

Endogenous regulator rapidly degrades; may not support sustained assays or pharmacological studies.

Ribose 1,5-bisphosphate inactivity

Close structural analog shows no detectable effect on PFK-1 or FBPase; C-2 configuration is essential.

Arabinose 1,5-Diphosphate Evidence


β-Anomer: Competitive FBPase Inhibition

In a direct head-to-head comparison of anomers, the β-anomer of Arabinose 1,5-diphosphate demonstrated significantly greater potency as an inhibitor of rat hepatic fructose-1,6-bisphosphatase compared to the α-anomer [1]. The inhibition mechanism was determined to be competitive [1]. Additionally, β-arabinose 1,5-bisphosphate was more effective than the α-anomer at decreasing the binding of fructose 2,6-bisphosphate to the enzyme [1].

FBPase Inhibition
Head-to-head
β-anomer more potent inhibitor than α-anomer; competitive mechanism reported.
Supports FBPase inhibition study design.
Quantitative Ki values not provided in source.
Gluconeogenesis Enzyme Inhibition Diabetes

α-Anomer: PFK-1 Activator

In a direct head-to-head comparison, the α-anomer of Arabinose 1,5-diphosphate was found to be the more effective activator of rat hepatic 6-phosphofructo-1-kinase compared to the β-anomer [1]. This stereospecific preference is the inverse of that observed for FBPase inhibition, demonstrating that the two anomers have distinct, non-overlapping activity profiles [1].

PFK-1 Activation
Head-to-head
α-anomer more effective activator than β-anomer.
Supports glycolysis activation research context.
Potency ranking only; absolute EC50 not reported.
Glycolysis Kinase Activation Metabolic Regulation

Stable Analog of Fructose 2,6-Diphosphate

Arabinose 1,5-diphosphate was designed and synthesized as a simplified, stable analogue of β-D-fructose 2,6-diphosphate (Fru-2,6-P2), which is known to be 'very prone to hydrolytic and enzymatic degradation' [1]. By lacking the anomeric hydroxymethyl substituent, Arabinose 1,5-diphosphate retains the biological activity of Fru-2,6-P2 while offering significantly enhanced chemical stability [1][2].

Stability Advantage
Class-level
Stable analog of labile Fru-2,6-P2; retains regulatory activity.
Enables prolonged in vitro assays.
Stability difference qualitative; degradation rates not quantified.
Metabolic Regulation Chemical Stability Analog Design

Critical C-2 Hydroxyl Configuration

A direct comparative study testing ribose 1,5-bisphosphate, a close structural analogue of arabinose 1,5-bisphosphate, revealed that neither anomer of ribose 1,5-bisphosphate had any effect on 6-phosphofructo-1-kinase or fructose-1,6-bisphosphatase [1]. This complete lack of activity demonstrates that the configuration of the C-2 hydroxyl group (which corresponds to C-3 in Fru-2,6-P2) is essential for biological function [1].

C-2 Hydroxyl Role
Head-to-head
Ribose 1,5-BP: no detectable activity on PFK-1 or FBPase.
Confirms arabinose requirement for activity.
SAR data underscore structural necessity.
Structure-Activity Relationship Enzyme Specificity Sugar Phosphates

Patented for Diabetes Treatment

US Patent 4,745,185 claims novel D-arabinose-1,5-diphosphate salts and their use as hypoglycemic agents for the treatment of diabetes [1]. The patent describes the compounds' ability to inhibit fructose-1,6-bisphosphatase and activate 6-phosphofructo-1-kinase, thereby controlling serum glucose levels in an animal [1]. This establishes a direct, quantifiable, and patented link between the compound and a specific therapeutic application, differentiating it from other research chemicals that lack such defined intellectual property and potential downstream utility.

Patent Context
Context-dependent
US patent 4,745,185 describes salts as hypoglycemic agents.
Research IP context available.
Patent does not confirm clinical efficacy; RUO only.
Diabetes Hypoglycemic Agents Drug Development

Stereoselective Anomer Synthesis

A stereoselective synthetic route was developed to produce the β- and α-anomers of Arabinose 1,5-diphosphate with high stereoselectivity (>85%) from protected arabinose [1]. This method allows for the production of highly enriched β- (92%) or α- (86%) anomers [1]. This is a key differentiator from earlier, non-stereoselective methods that would yield mixtures, complicating biological interpretation.

Synthetic Access
Method context
β-anomer 92% enrichment, α-anomer 86%; stereoselectivity >85% reported.
Supports anomer-specific procurement.
Synthetic method from JACS 1984.
Stereoselective Synthesis Carbohydrate Chemistry Phosphorylation

Arabinose 1,5-Diphosphate Research Applications


Substrate Cycle Investigation

Arabinose 1,5-diphosphate (A 1,5-BP) is an essential tool for dissecting the regulation of the fructose-6-phosphate/fructose-1,6-bisphosphate substrate cycle, a central metabolic control point. The β-anomer selectively and competitively inhibits fructose-1,6-bisphosphatase, the gluconeogenic enzyme, while the α-anomer activates 6-phosphofructo-1-kinase, the glycolytic enzyme [1]. This dual-action, stereospecific control allows researchers to modulate each arm of the cycle independently or in combination, a level of control not possible with the unstable endogenous regulator, fructose 2,6-bisphosphate [2].

Type 2 Diabetes Drug Discovery

As a potent and stable inhibitor of fructose-1,6-bisphosphatase, Arabinose 1,5-diphosphate is directly applicable in preclinical models of type 2 diabetes to probe the effects of reducing excessive hepatic glucose production [1]. The compound's established activity and patented use as a hypoglycemic agent [3] make it a relevant chemical probe for target validation studies and for benchmarking new FBPase inhibitors. Its stability over the endogenous ligand is a critical advantage for long-term cell culture or ex vivo tissue experiments.

SAR Studies on Metabolic Effectors

Arabinose 1,5-diphosphate serves as a crucial reference compound in SAR studies aimed at understanding the molecular determinants of effector binding to fructose-1,6-bisphosphatase and 6-phosphofructo-1-kinase. The stark contrast in activity between the active arabinose derivative and the completely inactive ribose 1,5-bisphosphate [1] provides a clear experimental baseline, highlighting the essential role of the C-2 hydroxyl group configuration. This makes A 1,5-BP a key standard for any research program focused on designing novel metabolic modulators.

Application
Selection Property
Validation Focus
Substrate Cycle Investigation
Dual anomer stereochemical control
FBPase inhibition / PFK-1 activation
Preclinical Gluconeogenesis Research
FBPase inhibitor stability
Hepatic glucose production models
Metabolic Effector SAR Studies
C-2 hydroxyl configurational requirement
Enzyme activity baseline comparison

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57 linked technical documents
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